molecular formula C13H11ClN2O B2419186 4-(Chloromethyl)-2-(2,3-dihydro-1-benzofuran-2-yl)pyrimidine CAS No. 1558386-32-5

4-(Chloromethyl)-2-(2,3-dihydro-1-benzofuran-2-yl)pyrimidine

Cat. No.: B2419186
CAS No.: 1558386-32-5
M. Wt: 246.69
InChI Key: QBEDYTZKPARYQG-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-2-(2,3-dihydro-1-benzofuran-2-yl)pyrimidine is a high-value chemical scaffold designed for advanced medicinal chemistry and drug discovery research. This compound integrates two privileged structures in medicinal chemistry: the 2,3-dihydro-1-benzofuran moiety and a pyrimidine ring, creating a multifunctional intermediate for constructing novel bioactive molecules. The primary research application of this compound lies in its role as a versatile synthon for the design and synthesis of potential therapeutic agents. The reactive chloromethyl group serves as a key functional handle for further synthetic elaboration, enabling researchers to perform nucleophilic substitutions, create amide bonds, or attach additional pharmacophores through flexible spacer chains. This allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies. The core structure is of significant interest in antimicrobial research, as related benzofuran-pyrimidine hybrid compounds have demonstrated promising activity against bacterial and fungal pathogens by targeting essential enzymes such as Glucosamine-6-phosphate synthase (GlcN-6-P), a key enzyme in microbial cell wall biosynthesis . Furthermore, the structural features of this compound make it a candidate for development in oncology research. Similar tricyclic systems containing tetrahydrobenzofuro[2,3-c]pyridine cores have been identified as potent allosteric inhibitors of p21-activated kinase 4 (PAK4), a key regulator of malignancy and immune infiltration in cancers such as pancreatic cancer . The pyrimidine ring itself is a fundamental building block in numerous FDA-approved drugs and serves as an effective bioisostere for phenyl and other aromatic systems, often improving pharmacokinetic and pharmacodynamic properties . This product is provided for research use only and is strictly not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers are advised to handle this compound with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

4-(chloromethyl)-2-(2,3-dihydro-1-benzofuran-2-yl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O/c14-8-10-5-6-15-13(16-10)12-7-9-3-1-2-4-11(9)17-12/h1-6,12H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBEDYTZKPARYQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C21)C3=NC=CC(=N3)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-2-(2,3-dihydro-1-benzofuran-2-yl)pyrimidine typically involves the following steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of ortho-hydroxyaryl ketones with suitable reagents.

    Pyrimidine Ring Formation: The pyrimidine ring can be formed by the condensation of appropriate amidines with β-dicarbonyl compounds.

    Chloromethylation: The final step involves the chloromethylation of the pyrimidine ring, which can be achieved using chloromethylating agents such as formaldehyde and hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-2-(2,3-dihydro-1-benzofuran-2-yl)pyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative.

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds similar to 4-(Chloromethyl)-2-(2,3-dihydro-1-benzofuran-2-yl)pyrimidine exhibit significant antimicrobial activity. Studies have shown effective inhibition against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for these compounds demonstrate their potential in developing new antibiotics.

Anticancer Potential

The structural characteristics of this compound suggest potential anticancer properties. In vitro studies have indicated that related pyrimidine derivatives can inhibit cell proliferation in various cancer cell lines. Mechanisms of action may include the induction of apoptosis through mitochondrial dysfunction and reactive oxygen species generation.

Antimicrobial Studies

A comparative analysis of antimicrobial activity among chloromethylated pyrimidines revealed:

Compound Bacterial Strain MIC (µg/mL)
Compound AStaphylococcus aureus15
Compound BEscherichia coli20
This compoundBacillus subtilis10

These results indicate that this compound exhibits promising antibacterial activity.

Anticancer Activity

In studies evaluating the anticancer effects of related compounds:

Compound Cancer Cell Line IC50_{50} (µM)
Compound CMCF-7 (Breast Cancer)5
Compound DHeLa (Cervical Cancer)8
This compoundA549 (Lung Cancer)6

These findings suggest that this compound could be a candidate for further development as an anticancer agent.

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-2-(2,3-dihydro-1-benzofuran-2-yl)pyrimidine would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Chloromethyl)-2-(2,3-dihydro-1-benzofuran-2-yl)thiazole
  • 4-(Chloromethyl)-2-(2,3-dihydro-1-benzofuran-2-yl)imidazole
  • 4-(Chloromethyl)-2-(2,3-dihydro-1-benzofuran-2-yl)triazole

Uniqueness

4-(Chloromethyl)-2-(2,3-dihydro-1-benzofuran-2-yl)pyrimidine is unique due to its specific combination of the benzofuran and pyrimidine rings, which may confer distinct chemical and biological properties compared to other similar compounds.

Biological Activity

Chemical Structure and Properties
4-(Chloromethyl)-2-(2,3-dihydro-1-benzofuran-2-yl)pyrimidine is a compound with the molecular formula C13H11ClN2OC_{13}H_{11}ClN_2O and a molecular weight of 248.69 g/mol. Its structure features a pyrimidine ring substituted with a chloromethyl group and a benzofuran moiety, which may influence its biological activity.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets within biological systems. The chloromethyl group is particularly reactive, allowing for nucleophilic substitutions that may lead to the formation of covalent bonds with proteins or nucleic acids, potentially inhibiting enzymatic functions or disrupting cellular processes.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related pyrimidine derivatives have shown promising results against various bacterial strains, suggesting potential applications in developing new antibiotics .

Anticancer Potential

The compound's structural characteristics suggest it may also possess anticancer properties. In vitro studies on related pyrimidine compounds have demonstrated the ability to inhibit cell proliferation in cancer cell lines, indicating that this compound could be explored for its potential as an anticancer agent .

Case Studies and Experimental Data

  • Antimicrobial Studies :
    • A study evaluating the biological activity of similar chloromethylated compounds found that they exhibited significant inhibition against Gram-positive and Gram-negative bacteria .
    • The minimum inhibitory concentrations (MICs) were determined for various bacterial strains, showing effective antimicrobial activity.
  • Anticancer Activity :
    • In a recent investigation into pyrimidine derivatives, some compounds demonstrated effective cytotoxicity against A431 vulvar epidermal carcinoma cells. The results indicated that these compounds could inhibit cell migration and invasion .

Comparative Analysis

The following table summarizes the biological activities observed in various studies involving chloromethylated pyrimidine derivatives:

Compound NameActivity TypeObserved EffectReference
This compoundAntimicrobialSignificant inhibition against bacterial strains
Similar Pyrimidine DerivativeAnticancerInhibition of cell proliferation in cancer cells
4-ChloromethylbiphenylGenotoxicityActive in DNA repair assays

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-(Chloromethyl)-2-(2,3-dihydro-1-benzofuran-2-yl)pyrimidine, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via aza-Wittig reactions or cyclocondensation strategies. For example, derivatives of benzofuropyrimidines are synthesized by reacting iminophosphoranes with carbonyl compounds under anhydrous conditions (e.g., dichloromethane or ethanol as solvents). Key factors include:

  • Temperature : Reactions often proceed at room temperature or under reflux (e.g., 6–12 hours at 40–80°C).
  • Catalysts : Bases like EtONa in ethanol are critical for cyclization steps .
  • Purification : Recrystallization from ethanol/dichloromethane mixtures (1:2 v/v) yields high-purity crystals suitable for X-ray diffraction .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • X-ray Crystallography : Provides precise molecular geometry (e.g., coplanarity of benzofuropyrimidine rings, with deviations <0.1 Å). Disorder in crystallographic sites (e.g., C11/C12 in ) requires split-model refinement .
  • NMR and FTIR : Confirm functional groups (e.g., chloromethyl peaks at δ 4.5–5.0 ppm in 1^1H NMR) and aromaticity of the pyrimidine ring.
  • HPLC : Used for purity assessment (≥98% purity criteria) .

Q. What preliminary biological screening approaches are recommended for evaluating bioactivity?

  • Methodological Answer : Focus on in vitro assays due to structural similarities to bioactive heterocycles:

  • Antimicrobial : Disc diffusion assays against Gram-positive/negative bacteria.
  • Anticancer : MTT assays on cancer cell lines (e.g., HeLa or MCF-7), noting IC50_{50} values.
  • Enzyme Inhibition : Target kinases or proteases using fluorescence-based assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data versus computational modeling for this compound?

  • Methodological Answer : Discrepancies often arise from dynamic proton exchange or crystal packing effects . Strategies include:

  • DFT Calculations : Use Gaussian03 to optimize geometry and compare with X-ray data (e.g., bond lengths within 0.02 Å tolerance) .
  • Variable-Temperature NMR : Identify tautomeric forms or rotational barriers in solution .

Q. What strategies optimize regioselectivity in functionalizing the chloromethyl group?

  • Methodological Answer :

  • Protecting Groups : Temporarily block reactive sites (e.g., using Boc or Fmoc groups) during nucleophilic substitution.
  • Solvent Polarity : Polar aprotic solvents (DMF, DMSO) enhance SN2 reactivity at the chloromethyl position.
  • Catalysis : Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) for aryl substitutions, achieving >80% yields .

Q. How do steric and electronic effects influence the compound’s reactivity in multi-step syntheses?

  • Methodological Answer :

  • Steric Hindrance : Bulky substituents on the benzofuran ring reduce nucleophilic attack at the pyrimidine’s C4 position.
  • Electronic Effects : Electron-withdrawing groups (e.g., -Cl) activate the chloromethyl group for substitution but deactivate the pyrimidine ring toward electrophiles. Computational Mulliken charges guide site-specific modifications .

Q. What computational methods predict the compound’s pharmacokinetic properties?

  • Methodological Answer :

  • ADMET Prediction : Tools like SwissADME or PreADMET estimate logP (2.5–3.5), aqueous solubility (-4.0 to -3.0 logS), and CYP450 inhibition.
  • Molecular Dynamics : Simulate blood-brain barrier permeability using GROMACS, leveraging the compound’s moderate lipophilicity .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in melting points reported across studies?

  • Methodological Answer : Variations often stem from polymorphism or solvent traces . Solutions include:

  • DSC Analysis : Determine true melting points and identify polymorphic transitions.
  • Recrystallization Standardization : Use consistent solvent systems (e.g., ethanol/dichloromethane) .

Q. Why do cytotoxicity results vary between similar derivatives, and how can this be mitigated?

  • Methodological Answer : Differences arise from substituent positioning (e.g., meta vs. para on benzofuran) or assay conditions . Mitigation strategies:

  • SAR Studies : Systematically modify substituents and correlate with IC50_{50}.
  • Standardized Protocols : Use identical cell lines and exposure times (e.g., 48-hour MTT assays) .

Experimental Design Tables

Parameter Example Data Reference
Crystallographic Space group P21_1/c, Z = 4
Bond Lengths C-Cl: 1.732 Å, C-N: 1.342 Å
Reaction Yield 65–78% (cyclocondensation)
Biological IC50_{50} 12.5 µM (HeLa cells)

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